N-[4-(dimethylamino)phenyl]-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide
CAS No.: 1014028-61-5
Cat. No.: VC11872996
Molecular Formula: C16H22N4O2
Molecular Weight: 302.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1014028-61-5 |
|---|---|
| Molecular Formula | C16H22N4O2 |
| Molecular Weight | 302.37 g/mol |
| IUPAC Name | N-[4-(dimethylamino)phenyl]-3-ethoxy-1-ethylpyrazole-4-carboxamide |
| Standard InChI | InChI=1S/C16H22N4O2/c1-5-20-11-14(16(18-20)22-6-2)15(21)17-12-7-9-13(10-8-12)19(3)4/h7-11H,5-6H2,1-4H3,(H,17,21) |
| Standard InChI Key | HTUUYNQNNWQNQI-UHFFFAOYSA-N |
| SMILES | CCN1C=C(C(=N1)OCC)C(=O)NC2=CC=C(C=C2)N(C)C |
| Canonical SMILES | CCN1C=C(C(=N1)OCC)C(=O)NC2=CC=C(C=C2)N(C)C |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a pyrazole ring substituted at the 1-position with an ethyl group, at the 3-position with an ethoxy group, and at the 4-position with a carboxamide moiety linked to a 4-(dimethylamino)phenyl group. The dimethylamino group enhances solubility and potential receptor binding, while the ethoxy substituent may influence metabolic stability .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 1014028-61-5 |
| Molecular Formula | |
| Molecular Weight | 302.37 g/mol |
| IUPAC Name | N-[4-(Dimethylamino)phenyl]-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide |
X-ray crystallography of analogous pyrazole derivatives reveals that the pyrazole ring often forms dihedral angles of 30–35° with adjacent aromatic systems, a feature that may optimize interactions with biological targets .
Synthesis and Optimization
Table 2: Representative Synthesis Conditions for Analogues
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | DCM, STAB, acetic acid, room temperature | 75% | |
| 2 | Purification via HPLC | >95% |
Analytical Characterization
Structural confirmation relies on:
-
NMR Spectroscopy: and NMR to verify substituent positions.
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Mass Spectrometry (MS): Electrospray ionization (ESI-MS) for molecular ion detection .
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HPLC: Purity assessment (>95% typical for research-grade compounds).
Biological Significance and Mechanisms
Anti-Inflammatory Activity
Recent studies highlight pyrazole carboxamides as COX-2 inhibitors. Compound 119b (IC = 0.02 μM for COX-2) demonstrates that electron-donating groups improve selectivity over COX-1 . The subject compound’s dimethylamino-phenyl group aligns with this pharmacophore model .
Table 3: Comparative Biological Activities of Pyrazole Analogues
| Compound | Target | IC | Reference |
|---|---|---|---|
| 1j (BRAF inhibitor) | BRAF kinase | 0.24 μM | |
| 119b | COX-2 | 0.02 μM | |
| 122a | Sodium | 55.65 μg/mL |
Applications in Drug Development
Kinase Inhibition
The compound’s pyrazole core is structurally congruent with type I BRAF inhibitors, which bind to the active kinase conformation . Molecular docking studies of similar compounds predict hydrogen bonding with key residues (e.g., Cys532 in BRAF) .
Antimicrobial Agents
Pyrazole derivatives with 4-carboxamide groups show broad-spectrum activity against Gram-positive bacteria (MIC = 2–8 μg/mL) . The ethoxy group may disrupt microbial membrane integrity, a hypothesis warranting experimental validation .
Research Gaps and Future Directions
Despite structural promise, in vitro and in vivo data for N-[4-(dimethylamino)phenyl]-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide remain absent. Priority investigations should include:
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